![molecular formula C16H15NO5 B14285656 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane CAS No. 143786-35-0](/img/structure/B14285656.png)
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane typically involves the condensation of appropriate phenolic and nitroaromatic precursors. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl dioxolane under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane.
Oxidation: 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane
- 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane
- 2-Methyl-2-[4-(4-chlorophenoxy)phenyl]-1,3-dioxolane
Uniqueness
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is unique due to the presence of both a nitrophenoxy group and a dioxolane ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
143786-35-0 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO5/c1-16(20-10-11-21-16)12-2-6-14(7-3-12)22-15-8-4-13(5-9-15)17(18)19/h2-9H,10-11H2,1H3 |
Clave InChI |
XFDGOCXPLYIAOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
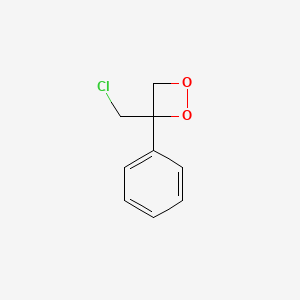



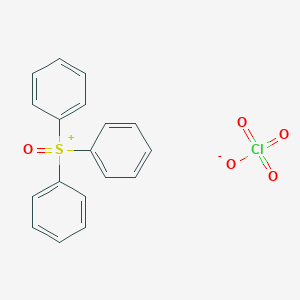
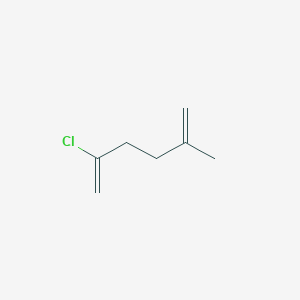
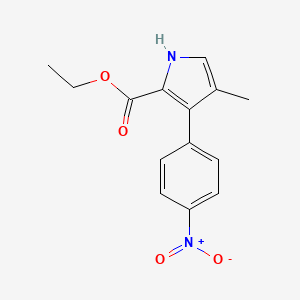
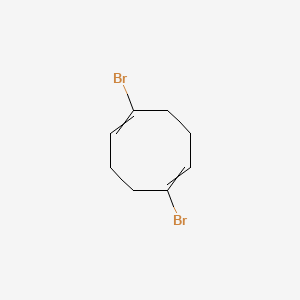
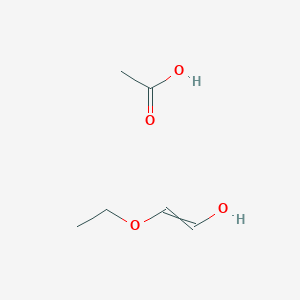
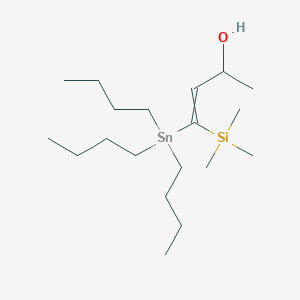

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
